1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole
Overview
Description
1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C12H8F3N3O3 It is known for its unique structure, which includes a pyrazole ring substituted with acetyl, nitro, phenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Substitution Reactions: The introduction of the nitro, phenyl, and trifluoromethyl groups can be achieved through various substitution reactions. For example, nitration can be performed using nitric acid, while the phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Acetylation: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-acetyl-4-amino-3-phenyl-5-(trifluoromethyl)-1H-pyrazole.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a wide range of substituted pyrazoles.
Scientific Research Applications
1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for studies in medicinal chemistry and pharmacology.
Industry: Used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application and the molecular targets involved. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups such as the nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole: Lacks the nitro group, which may result in different reactivity and applications.
4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole:
1-Acetyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole: Lacks the phenyl group, leading to variations in its chemical behavior and applications.
Uniqueness
1-Acetyl-4-nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the nitro, phenyl, and trifluoromethyl groups makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
1-[4-nitro-3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O3/c1-7(19)17-11(12(13,14)15)10(18(20)21)9(16-17)8-5-3-2-4-6-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVMBPNOGVYEFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=C(C(=N1)C2=CC=CC=C2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654048 | |
Record name | 1-[4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017793-90-6, 229980-57-8 | |
Record name | 1-[4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017793-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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